

5-(2-Chloroethoxy)quinoline chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 5-(2-Chloroethoxy)quinoline

Cat. No.: B8461387

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Technical Monograph: 5-(2-Chloroethoxy)quinoline

Executive Summary

5-(2-Chloroethoxy)quinoline is a bifunctional heterocyclic building block used primarily in medicinal chemistry as a "linker scaffold." It combines the lipophilic, pi-stacking properties of the quinoline core with a reactive alkyl chloride tail. This structure serves as a critical intermediate for synthesizing amino-alkoxy quinolines, a pharmacophore found in various neuroactive agents (targeting serotonin/dopamine receptors) and kinase inhibitors.

This guide provides a definitive protocol for its synthesis, structural characterization, and downstream reactivity, designed for researchers requiring high-purity intermediates for drug discovery.

Chemical Identity & Structural Dynamics

Nomenclature and Identifiers[1]

- IUPAC Name: **5-(2-Chloroethoxy)quinoline**

- Molecular Formula:
- Molecular Weight: 207.66 g/mol [1]
- SMILES: CICCOc1cccc2ncccc12
- Key Functional Groups:
 - Quinoline Nitrogen (N-1): Basic center (pKa ~4.9), capable of salt formation.
 - Ether Linkage (C-5): Electron-donating group, activating the ring system.
 - Alkyl Chloride:[2] Electrophilic handle for nucleophilic substitution ().

Structural Geometry

The molecule consists of a planar quinoline bicycle. The 2-chloroethoxy tail at position C-5 possesses free rotation, allowing it to adopt various conformations to fit binding pockets. The oxygen atom at C-5 increases electron density in the carbocyclic ring (C-5 to C-8), making it more susceptible to electrophilic aromatic substitution compared to the pyridine ring.

Synthesis Protocol (The "How")

Objective: Selective mono-alkylation of 5-hydroxyquinoline to generate the chloroethyl ether without forming the bis-ether dimer or N-alkylated byproducts.

Reaction Design & Causality

- Reagents: 5-Hydroxyquinoline (Nucleophile) and 1-Bromo-2-chloroethane (Electrophile).
- Why 1-Bromo-2-chloroethane? We utilize the leaving group differential. Bromide () is a better leaving group than chloride () due to a weaker C-Br bond and higher polarizability. This allows the phenol to selectively displace the bromine at lower temperatures, leaving the chlorine atom intact for future reactions.

- Base Selection: Potassium Carbonate () or Cesium Carbonate (). These weak bases are sufficient to deprotonate the phenol (pKa ~9.5) without deprotonating the less acidic alkyl positions.
- Stoichiometry Control: A large excess of the dihaloalkane (3–5 equivalents) is critical to suppress the formation of the symmetric dimer (quinoline-O-CH₂CH₂-O-quinoline), which occurs if the product competes with the starting material for the alkylating agent.

Step-by-Step Protocol

Scale: 10 mmol (1.45 g of 5-Hydroxyquinoline)

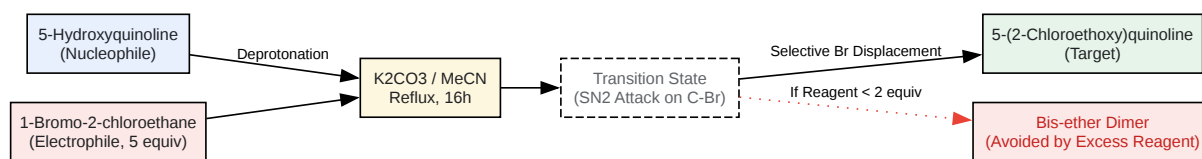
- Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.
- Dissolution: Dissolve 5-hydroxyquinoline (1.45 g, 10 mmol) in anhydrous Acetonitrile (MeCN, 40 mL) or DMF (20 mL). Note: MeCN is easier to remove during workup; DMF is better if solubility is an issue.
- Deprotonation: Add anhydrous (2.76 g, 20 mmol). Stir at room temperature for 30 minutes. The solution will likely darken as the phenoxide forms.
- Addition: Add 1-bromo-2-chloroethane (4.15 mL, ~50 mmol, 5 equiv) in one portion.
- Reaction: Heat the mixture to reflux (80°C for MeCN) for 12–16 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes). The starting phenol (lower) should disappear.
- Workup:
 - Cool to room temperature and filter off the inorganic salts (, excess

).

- Concentrate the filtrate under reduced pressure to remove solvent and excess 1-bromo-2-chloroethane.
- Dissolve residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
- Dry over

, filter, and concentrate.
- Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Synthesis Workflow Diagram



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Caption: Selective alkylation pathway utilizing leaving group discrimination (Br > Cl) to yield the target ether.

Reactivity & Synthetic Utility[4][5][6]

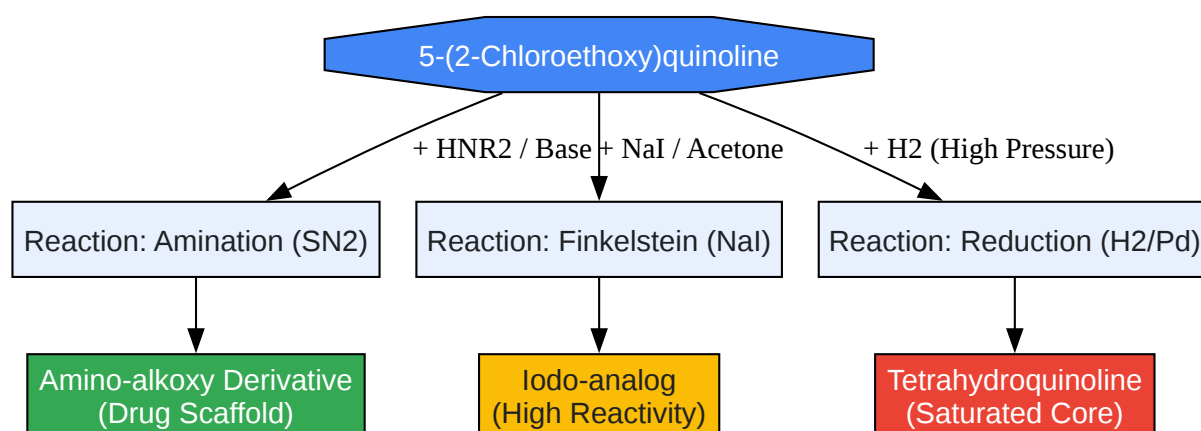
Once synthesized, **5-(2-chloroethoxy)quinoline** serves as a "masked" electrophile. The chlorine atom is relatively inert to storage but reactive under Finkelstein conditions or high-temperature amination.

Functionalization Pathways

The primary utility lies in the displacement of the terminal chloride by secondary amines (e.g., piperazines, morpholines) to create bioactive ligands.

Reaction Type	Reagents	Conditions	Product Class
Finkelstein Exchange	NaI, Acetone	Reflux, 4h	5-(2-Iodoethoxy)quinoline (More reactive)
Amination ()	Piperazine derivative, , KI (cat.)	DMF, 80°C	CNS Active Ligand (e.g., Brexpiprazole analogs)
N-Oxidation	m-CPBA	DCM, 0°C	Quinoline N-oxide (Metabolic metabolite study)

Reactivity Flowchart



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Caption: Divergent synthetic pathways accessible from the chloroethoxy scaffold.

Safety & Handling

Warning: As an alkylating agent precursor and a quinoline derivative, this compound must be handled with strict safety protocols.[3]

- **Genotoxicity Potential:** Alkyl halides (especially the chloroethyl side chain) are potential alkylating agents that can interact with DNA. Handle in a fume hood.
- **Skin Absorption:** Quinoline derivatives are lipophilic and can penetrate the skin. Double-gloving (Nitrile) is recommended.
- **Storage:** Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The alkyl chloride is stable, but the quinoline nitrogen can oxidize if exposed to light and air for prolonged periods.

References

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 - Source: Boyd, R. & Morrison, R. Organic Chemistry. "Phenols and Aryl Halides."
 - Context: General mechanism for phenoxide alkyl
 - URL:
- **Reactivity of Quinoline Derivatives**
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 - Context: Precursor properties and acidity d
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 - Context: Applications of amino-alkoxy quinolines in drug development.

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Sources

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- [2. sec.gov](#) [sec.gov]
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- To cite this document: BenchChem. [5-(2-Chloroethoxy)quinoline chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8461387/docs#5-2-chloroethoxy-quinoline-chemical-structure-and-properties>]

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